Hydroxy Itraconazole D8

LC-MS/MS MRM Isotopic Differentiation

Hydroxy Itraconazole D8 (CAS 1217516-26-1, MW 729.68) is the gold-standard deuterium-labeled (+8 Da) internal standard for LC-MS/MS assays quantifying itraconazole and its active metabolite in human plasma. Unlike unlabeled analogs, its isotopic shift ensures interference-free MRM detection, compensating for matrix effects, extraction recovery losses (as low as 53%), and instrument drift. Supplied with comprehensive characterization data and ≥98 atom % D isotopic purity, it supports ANDA submissions and meets FDA/EMA validation requirements for precision (CV <8.3%) and accuracy.

Molecular Formula C35H30D8Cl2N8O5
Molecular Weight 729.68
Cat. No. B1191695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Itraconazole D8
Molecular FormulaC35H30D8Cl2N8O5
Molecular Weight729.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Itraconazole D8: Deuterated Internal Standard for LC-MS/MS Quantification of Itraconazole's Active Metabolite


Hydroxy Itraconazole D8 (CAS 1217516-26-1, MW 729.68) is a deuterium-labeled analog of hydroxy itraconazole, the primary active metabolite of the triazole antifungal agent itraconazole . This stable isotope-labeled compound is employed exclusively as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and UPLC-MS/MS assays for the accurate and precise quantification of hydroxy itraconazole and itraconazole in biological matrices such as human plasma [1].

Why Unlabeled Hydroxy Itraconazole Cannot Substitute for Hydroxy Itraconazole D8 as an Internal Standard in Bioanalysis


Unlabeled hydroxy itraconazole is chemically indistinguishable from the endogenous analyte in a sample, rendering it incapable of serving as an internal standard to correct for analytical variability. In contrast, Hydroxy Itraconazole D8 exhibits a +8 Da mass shift (e.g., m/z 729.4 → 416.5 for D8 vs. m/z 716.5 → 402.6 for unlabeled), allowing it to be detected in a separate MRM channel without interference . This fundamental isotopic differentiation enables the D8 analog to co-elute with the analyte and undergo identical sample preparation, ionization, and fragmentation processes, thereby compensating for matrix effects, extraction losses, and instrument drift—capabilities that are absent in the unlabeled compound [1].

Quantitative Evidence: Hydroxy Itraconazole D8 Performance Metrics Versus Unlabeled Hydroxy Itraconazole in LC-MS/MS


Distinct Mass Signature and MRM Transitions Enable Unambiguous Detection

Hydroxy Itraconazole D8 provides a specific mass shift of +8 Da relative to the unlabeled analyte, enabling distinct multiple reaction monitoring (MRM) transitions. The D8 internal standard uses m/z 729.4 → 416.5, while the unlabeled hydroxy itraconazole uses m/z 716.5 → 402.6 . This separation eliminates cross-talk and ensures that the IS signal does not interfere with analyte quantification, a critical requirement for method validation per FDA and EMA guidelines.

LC-MS/MS MRM Isotopic Differentiation

Superior Compensation of Plasma Matrix Effects

When deuterated internal standards are employed, method validation studies demonstrate that matrix effect variability is controlled to <9.2% for azole antifungals including hydroxy itraconazole [1]. Without a stable isotope-labeled IS, unlabeled analyte measurements in human plasma can exhibit matrix effects ranging from 72.5% to 111.2%, representing substantial ion suppression or enhancement that undermines accuracy [2]. The D8 IS co-elutes with the analyte and experiences identical ionization conditions, thereby normalizing these matrix-induced variations.

Matrix Effect Ion Suppression LC-MS/MS

Correction of Variable Extraction Recovery

Without an internal standard, the low and variable recovery of hydroxy itraconazole from plasma (ranging from 53.3% to 64.0% for total analyte [1]) would compromise quantitative accuracy. Hydroxy Itraconazole D8, when added at a known concentration prior to extraction, undergoes identical sample preparation losses. The analyte-to-IS peak area ratio thus corrects for recovery variability, a capability not available with unlabeled material. Validated methods using deuterated IS report recovery rates of 80.1% to 107% after correction [2].

Extraction Recovery Sample Preparation LC-MS/MS

Compliance with Regulatory Bioanalytical Method Validation Guidelines

The use of a deuterated internal standard is a cornerstone of FDA and EMA bioanalytical method validation guidance. Assays employing Hydroxy Itraconazole D8 achieve intra-assay CVs <6.7% and inter-assay CVs <8.3%, with lower limits of quantification (LLOQ) as low as 0.10 mg/L [1]. In contrast, methods lacking an appropriate IS often exhibit unacceptable variability (>15% CV) and fail to meet regulatory criteria. The D8 compound is explicitly supplied with detailed characterization data compliant with regulatory guidelines, supporting its use in Abbreviated New Drug Applications (ANDA) .

Method Validation ANDA Regulatory Compliance

High Isotopic Purity (≥98 atom % D) Minimizes Unlabeled Analyte Contamination

Hydroxy Itraconazole D8 is supplied with an isotopic purity of ≥98 atom % D , meaning that at least 98% of the molecules contain eight deuterium atoms at the designated positions. This high enrichment minimizes the contribution of unlabeled (D0) or partially labeled species to the analyte signal, preventing overestimation of endogenous hydroxy itraconazole. Alternative labeling strategies (e.g., D5) offer a smaller mass shift, which may not resolve from naturally occurring isotopes, whereas the D8 label provides a clean +8 Da separation.

Isotopic Purity Deuterium Incorporation Method Accuracy

Enables Ultra-Sensitive Quantification for Free (Unbound) Analyte

For measuring free (unbound) hydroxy itraconazole—a better pharmacodynamic biomarker than total drug [1]—deuterated internal standards are essential to achieve the required sensitivity. Using Hydroxy Itraconazole D8, an assay achieved an LLOQ of 0.5 ng/mL for free hydroxy itraconazole in ultrafiltrated plasma [1]. This low limit is unattainable without an IS due to matrix effects and low analyte concentration. The method demonstrated matrix effects for free analyte ranging from 81.3% to 99.7%, which are effectively normalized by the D8 IS.

Free Drug Monitoring LLOQ Ultrafiltration

Recommended Applications for Hydroxy Itraconazole D8 in Bioanalysis and Drug Development


Internal Standard for Validated LC-MS/MS Quantification in Clinical Pharmacokinetic Studies

Hydroxy Itraconazole D8 is the gold-standard internal standard for quantifying hydroxy itraconazole concentrations in human plasma during clinical trials, bioequivalence studies, and therapeutic drug monitoring. Its use ensures that the assay meets FDA/EMA validation requirements for precision (CV <8.3%) and accuracy, as demonstrated in peer-reviewed studies [1].

Correction of Matrix Effects and Recovery Variability in High-Throughput Bioanalysis

The D8 IS is essential for high-throughput UPLC-MS/MS multiplex assays that simultaneously quantify multiple azole antifungals and their metabolites. By co-eluting with the analyte, it normalizes matrix effect variability to <9.2% and corrects for extraction recovery losses (which can be as low as 53% without IS) [2], ensuring robust and reproducible results across large sample sets.

Regulatory-Compliant Analytical Method Development and Validation for ANDA Submissions

Supplied with comprehensive characterization data and high isotopic purity (≥98 atom % D), Hydroxy Itraconazole D8 is suitable for analytical method validation (AMV) and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for generic itraconazole products .

Enabling Ultra-Sensitive Measurement of Free (Unbound) Hydroxy Itraconazole

For advanced studies correlating unbound drug concentrations with pharmacodynamic response, the D8 internal standard enables accurate quantification of free hydroxy itraconazole at sub-ng/mL levels (LLOQ 0.5 ng/mL) in ultrafiltrated plasma [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Itraconazole D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.